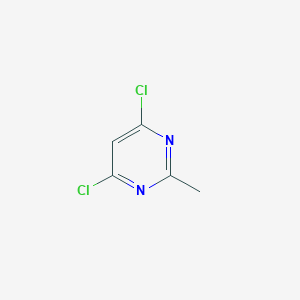

4,6-Dichloro-2-methylpyrimidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 35923. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,6-dichloro-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2/c1-3-8-4(6)2-5(7)9-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIMUTBLUWQGTIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80284149 | |

| Record name | 4,6-Dichloro-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80284149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1780-26-3 | |

| Record name | 4,6-Dichloro-2-methylpyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1780-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dichloro-2-methylpyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001780263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1780-26-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35923 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,6-Dichloro-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80284149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-DICHLORO-2-METHYLPYRIMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4UM8PK8RCC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4,6-dichloro-2-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and safety considerations for 4,6-dichloro-2-methylpyrimidine. As a crucial intermediate in the synthesis of various pharmaceutical and agrochemical compounds, a thorough understanding of this molecule is essential for its effective application in research and development.[1] This document consolidates key data into structured tables, details experimental protocols, and presents logical workflows through diagrams to serve as an in-depth resource for laboratory professionals.

Chemical and Physical Properties

This compound, with the CAS number 1780-26-3, is a halogenated derivative of pyrimidine (B1678525).[1] It typically presents as a white to off-white or light yellow crystalline solid with a faint, characteristic odor.[1] The compound demonstrates moderate thermal stability.[1]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₄Cl₂N₂ | [1][2][3][4] |

| Molecular Weight | 163.00 g/mol | [3][4] |

| CAS Number | 1780-26-3 | [1][4][5] |

| Appearance | White to off-white crystalline powder or solid | [1][2][6] |

| Melting Point | 41.5-47.3 °C | [2][4][5][6] |

| Boiling Point | 210.8 ± 20.0 °C (Predicted) | [2] |

| Density | 1.404 ± 0.06 g/cm³ (Predicted) | [2] |

| Flash Point | 98 °C / 208.4 °F (closed cup) | [4][6] |

| Solubility | Soluble in organic solvents like methanol, ethanol, DMSO, and chloroform; sparingly soluble in water.[1][2][7] | |

| Vapor Pressure | 0.273 mmHg at 25°C | [2] |

Structure and Reactivity

The structure of this compound consists of a central pyrimidine ring substituted with a methyl group at the 2-position and two chlorine atoms at the 4- and 6-positions.

Canonical SMILES: CC1=NC(=CC(=N1)Cl)Cl[1][3] InChI Key: FIMUTBLUWQGTIJ-UHFFFAOYSA-N[1][3][4]

The two chlorine atoms on the pyrimidine ring are susceptible to nucleophilic substitution, making this compound a versatile building block in organic synthesis.[7] It serves as a key intermediate in the production of various pharmaceuticals, including the anticancer drug Dasatinib, and agrochemicals such as herbicides and fungicides.[1][5][8] Its reactivity is central to its utility, allowing for the construction of more complex, biologically active molecules.[1][8] Compatibility issues exist with strong nucleophiles and alkaline materials, which can lead to exothermic reactions.[1]

References

- 1. Page loading... [guidechem.com]

- 2. chembk.com [chembk.com]

- 3. This compound | C5H4Cl2N2 | CID 234997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 98 1780-26-3 [sigmaaldrich.com]

- 5. This compound | 1780-26-3 [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. bloomtechz.com [bloomtechz.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

An In-depth Technical Guide to 4,6-dichloro-2-methylpyrimidine (CAS Number: 1780-26-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,6-dichloro-2-methylpyrimidine, a key building block in the synthesis of various pharmaceutical and agrochemical compounds. This document consolidates its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and its significant applications in medicinal chemistry.

Chemical and Physical Properties

This compound is a halogenated pyrimidine (B1678525) derivative that serves as a versatile intermediate in organic synthesis.[1][2] At room temperature, it exists as a white to off-white crystalline solid.[2] It is soluble in various organic solvents but has limited solubility in water.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1780-26-3 | [1] |

| Molecular Formula | C₅H₄Cl₂N₂ | [1] |

| Molecular Weight | 163.00 g/mol | [3][4] |

| Appearance | White to light yellow crystalline powder | [2][5] |

| Melting Point | 41.5-45.5 °C | [3][6] |

| Boiling Point | 210.8 ± 20.0 °C (Predicted) | Not explicitly found in searches |

| Density | 1.404 ± 0.06 g/cm³ (Predicted) | Not explicitly found in searches |

| InChI Key | FIMUTBLUWQGTIJ-UHFFFAOYSA-N | [1][3] |

| SMILES | Cc1nc(Cl)cc(Cl)n1 | [1][3] |

Spectroscopic Data

Table 2: Summary of Available Spectroscopic Data

| Spectrum Type | Availability | Source/Reference |

| GC-MS | Spectrum available for viewing | PubChem[1] |

| ATR-IR | Spectrum available for viewing | PubChem[1] |

| 1H NMR | Predicted shifts can be calculated using cheminformatics tools. | Not explicitly found in searches |

| 13C NMR | Predicted shifts can be calculated using cheminformatics tools. | Not explicitly found in searches |

Synthesis of this compound

A common and high-yielding method for the synthesis of this compound involves the chlorination of 4,6-dihydroxy-2-methylpyrimidine (B75791). The following protocols are based on established procedures.[7][8][9]

Experimental Protocol: Synthesis via Thionyl Chloride

This protocol describes the synthesis of this compound from 4,6-dihydroxy-2-methylpyrimidine using thionyl chloride.

Materials:

-

4,6-dihydroxy-2-methylpyrimidine

-

Thionyl chloride (SOCl₂)

-

Acetonitrile

-

Ice water

Procedure:

-

To a solution of 4,6-dihydroxy-2-methylpyrimidine (5.0 g, 0.04 mol) in acetonitrile, add thionyl chloride (18.9 g, 0.16 mol).[7][9]

-

Heat the reaction mixture to 80 °C and stir for 3 hours.[7][9]

-

Monitor the completion of the reaction using thin-layer chromatography (TLC).[7][9]

-

Once the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.[7][9]

-

Filter the precipitated solid.[7]

-

Purify the solid by column chromatography to yield this compound as a white solid (yield: 94%).[7]

Experimental Protocol: Synthesis via Triphosgene (B27547)

This alternative method utilizes the safer chlorinating agent, triphosgene.[8]

Materials:

-

4,6-dihydroxy-2-methylpyrimidine

-

N,N-diethylaniline

-

Dichloroethane

-

Triphosgene

-

4mol/L Hydrochloric acid

-

Anhydrous sodium sulfate (B86663)

Procedure:

-

In a three-necked flask, add 4,6-dihydroxy-2-methylpyrimidine (10g, 0.08mol), N,N-diethylaniline (29.8g, 0.2mol), and dichloroethane (60mL).[8]

-

Heat the mixture to reflux.[8]

-

Slowly add a solution of triphosgene (83g, 0.2mol) dissolved in 40mL of dichloroethane.[8]

-

Continue to reflux the reaction mixture for 6 hours.[8]

-

Wash the reactant solution sequentially with 100mL of water, 100mL of 4mol/L hydrochloric acid, and again with 100mL of water.[8]

-

Dry the dichloroethane layer with anhydrous sodium sulfate and filter.[8]

-

Concentrate the filtrate under reduced pressure to obtain a faint yellow solid.[8]

-

Recrystallize the solid from 50mL of dichloroethane and decolorize with activated carbon to obtain light yellow solid this compound (yield: 92%).[8]

Caption: Synthesis of this compound.

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of several active pharmaceutical ingredients (APIs), most notably the anticancer drug Dasatinib and the antihypertensive agent Moxonidine.[7] Its two reactive chlorine atoms allow for sequential nucleophilic substitution, enabling the construction of complex molecular architectures.[7]

Role in the Synthesis of Dasatinib

Dasatinib is a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[7] this compound serves as a core scaffold in its synthesis. A key step involves the selective nucleophilic aromatic substitution (SNAr) of one of the chlorine atoms.

Caption: Key steps in the synthesis of Dasatinib.

Experimental Protocol: Synthesis of Dasatinib Intermediate (302964-08-5)

This protocol outlines the synthesis of a key intermediate in the Dasatinib synthesis pathway.[4][10][11]

Materials:

-

This compound

-

2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

-

Solvent (e.g., Dichloromethane)

-

Base (e.g., Sodium hydride)

Procedure:

-

Prepare 2-(6-chloro-2-methylpyrimidin-4-amino)thiazole-5-carboxylic acid by reacting 2-aminothiazole-5-carboxylic acid ethyl ester with this compound, followed by hydrolysis.

-

The resulting carboxylic acid is then converted to its acid chloride.

-

In a separate reaction, 2-chloro-6-methylaniline (B140736) is reacted with sodium hydride.

-

The activated aniline (B41778) is then reacted with the acid chloride to form the amide bond, yielding N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide.[12]

Role in the Synthesis of Moxonidine

Moxonidine is a centrally acting antihypertensive drug. The synthesis of Moxonidine also utilizes this compound as a starting material, although the specific intermediate and reaction pathway differ from that of Dasatinib.

Chemical Reactivity and Experimental Workflows

The chemistry of this compound is dominated by nucleophilic aromatic substitution (SNAr) at the 4 and 6 positions. The two chlorine atoms have different reactivities, which can be exploited for selective functionalization.

Caption: General workflow for reactions of this compound.

Safety Information

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

Table 3: GHS Hazard Information

| Hazard Code | Description | Reference(s) |

| H302 | Harmful if swallowed | [1] |

| H314 | Causes severe skin burns and eye damage | [1] |

| H317 | May cause an allergic skin reaction | [1] |

| H411 | Toxic to aquatic life with long lasting effects | [1] |

Handling and Storage:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Store in a cool, dry place away from incompatible materials.[5]

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis, particularly for the preparation of pharmaceutical compounds. Its well-defined reactivity allows for the controlled and selective introduction of various functional groups, making it an essential tool for medicinal chemists and drug development professionals. A thorough understanding of its properties, synthesis, and reactivity is key to its effective utilization in the development of new therapeutic agents.

References

- 1. This compound | C5H4Cl2N2 | CID 234997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. US5455352A - Preparation of N-(2-hydroxyethyl)-piperazine - Google Patents [patents.google.com]

- 4. This compound 98 1780-26-3 [sigmaaldrich.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. This compound | 1780-26-3 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 302964-08-5|2-((6-Chloro-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide|BLD Pharm [bldpharm.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. scbt.com [scbt.com]

- 12. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

Core Properties of 4,6-dichloro-2-methylpyrimidine

An In-Depth Technical Guide to 4,6-dichloro-2-methylpyrimidine

This technical guide provides a comprehensive overview of this compound, a key intermediate in the synthesis of pharmaceutical compounds. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and its role in the development of targeted therapies.

This compound is a halogenated pyrimidine (B1678525) derivative. Its chemical structure and properties make it a versatile building block in organic synthesis, particularly for creating more complex, biologically active molecules.[1]

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₅H₄Cl₂N₂ | [2][3] |

| Molecular Weight | 163.00 g/mol | [2][3] |

| CAS Number | 1780-26-3 | [2] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 41.5-45.5 °C | [3] |

| Boiling Point | 210.8 ± 20.0 °C (Predicted) | |

| Density | 1.404 ± 0.06 g/cm³ (Predicted) | |

| IUPAC Name | This compound | [2] |

| SMILES | CC1=NC(=CC(=N1)Cl)Cl | [2] |

Spectral and Analytical Data

Detailed spectral analyses are crucial for the verification of the identity and purity of this compound. While specific peak data is extensive and best viewed in original datasets, the availability of various spectral information is noted below.

| Data Type | Availability | Source / Notes |

| GC-MS | Spectrum available | The mass spectrum can be found in the NW-555-0-0 dataset.[2] |

| Infrared (IR) Spectra | ATR-IR spectrum available | Data is available from sources such as Aldrich (596728).[2] |

| Nuclear Magnetic Resonance (NMR) | Data available in literature | While specific shifts are not provided here, NMR data is a standard characterization method for this compound. |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the chlorination of its dihydroxy precursor, 4,6-dihydroxy-2-methylpyrimidine. Two common methods for this conversion are detailed below.

Synthesis of Precursor: 4,6-dihydroxy-2-methylpyrimidine

The precursor is synthesized from dimethyl malonate and acetamidine (B91507) hydrochloride.

Experimental Protocol:

-

Reaction Setup: Add 1060 ml of methanol (B129727) to a 3L three-necked flask and cool under an ice bath.

-

Addition of Reagents: While stirring, add 108.2 g (2 mol) of sodium methoxide. After dissolution, add 105.6 g (0.8 mol) of dimethyl malonate and 113.4 g (1.2 mol) of acetamidine hydrochloride.[4]

-

Reaction: Remove the ice bath and warm the mixture to 18-25 °C. Stir for 5 hours. The solution will appear creamy white.[4]

-

Work-up: After the reaction, remove methanol by distillation under reduced pressure. Dissolve the residue in 400 mL of water.

-

Crystallization: Adjust the pH to 1-2 with 4mol/L HCl to precipitate a white solid. Stir the mixture at 0 °C for 4 hours to complete crystallization.[4]

-

Purification: Filter the solid via suction filtration. Wash the solid sequentially with ice-cold water and then with ice-cold methanol (0-5 °C).

-

Drying: Dry the purified solid to obtain 4,6-dihydroxy-2-methylpyrimidine. The reported yield is approximately 87%.[4]

Chlorination Method 1: Using Thionyl Chloride

This is a general and effective method for chlorinating the dihydroxy pyrimidine.

Experimental Protocol:

-

Reaction Setup: To a solution of acetonitrile, add 5.0 g (0.04 mol) of 4,6-dihydroxy-2-methylpyrimidine.[3][5]

-

Addition of Chlorinating Agent: Add 18.9 g (0.16 mol) of thionyl chloride to the mixture.[3][5]

-

Reaction: Heat the reaction mixture to 80 °C and stir for 3 hours. Monitor the reaction's completion using thin-layer chromatography (TLC).[3][5]

-

Work-up: Once the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.[3][5]

-

Precipitation: Slowly pour the residue into 50 g of ice water to precipitate the product.[3][5]

-

Purification: Filter the precipitated solid and purify it by column chromatography to yield this compound as a white solid. The reported yield is 94%.[3][5]

Chlorination Method 2: Using Triphosgene (B27547)

This method provides an alternative to using thionyl chloride or phosphorus oxychloride, which can have significant environmental and safety concerns.[4]

Experimental Protocol:

-

Reaction Setup: To the previously synthesized 4,6-dihydroxy-2-methylpyrimidine, add N,N-diethylaniline and dichloroethane. Heat the mixture to reflux.[4]

-

Addition of Chlorinating Agent: Slowly add a solution of triphosgene in dichloroethane to the refluxing mixture.[4]

-

Reaction: Maintain the reflux for 6-8 hours.[4]

-

Work-up: After the reaction, wash the reaction solution. Dry the organic layer, filter, and then concentrate it.

-

Purification: The crude product is purified by recrystallization and decolorization to obtain the final solid this compound.[4]

Logical Workflow for Synthesis

The overall synthesis can be visualized as a two-stage process, starting from basic precursors to the final chlorinated product.

Caption: Synthesis workflow for this compound.

Application in Drug Development: Synthesis of Dasatinib

This compound is a crucial intermediate in the synthesis of Dasatinib, a potent tyrosine kinase inhibitor used in cancer therapy.[1][3] Dasatinib is primarily used to treat chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[6]

Mechanism of Action of Dasatinib

Dasatinib functions as a multi-targeted inhibitor of several key tyrosine kinases that drive cancer cell proliferation and survival.[6][7]

-

Primary Target (BCR-ABL): In CML, the hallmark is the Philadelphia chromosome, which produces an abnormal, constitutively active fusion protein called BCR-ABL tyrosine kinase. This kinase drives uncontrolled cell division. Dasatinib binds to the ATP-binding site of both the active and inactive conformations of the BCR-ABL kinase, inhibiting its activity and blocking downstream signaling. This leads to apoptosis (programmed cell death) of the cancer cells.[6][7]

-

Other Targets: Dasatinib also inhibits other kinase families, including the SRC family (SFKs), c-KIT, EPHA2, and PDGFRβ.[6][7] The inhibition of these kinases contributes to its broad therapeutic effects and its ability to overcome resistance to other inhibitors like Imatinib.[6][7]

Dasatinib Signaling Pathway

The inhibitory action of Dasatinib on its target kinases disrupts multiple downstream signaling pathways that are critical for cancer cell survival and proliferation.

Caption: Dasatinib's mechanism of action and targeted signaling pathways.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound | C5H4Cl2N2 | CID 234997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 1780-26-3 [chemicalbook.com]

- 4. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]

- 7. What is the mechanism of Dasatinib? [synapse.patsnap.com]

Spectroscopic and Synthetic Profile of 4,6-dichloro-2-methylpyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the key chemical intermediate, 4,6-dichloro-2-methylpyrimidine. The information is curated to support research, development, and quality control activities involving this compound. All quantitative data is presented in structured tables for clarity and ease of comparison, accompanied by detailed experimental protocols for the cited analytical techniques.

Chemical and Physical Properties

This compound is a halogenated pyrimidine (B1678525) derivative with the chemical formula C₅H₄Cl₂N₂.[1] It serves as a versatile building block in the synthesis of various biologically active molecules.

| Property | Value | Reference |

| Molecular Formula | C₅H₄Cl₂N₂ | [1] |

| Molecular Weight | 163.00 g/mol | [1] |

| CAS Number | 1780-26-3 | [1] |

| Appearance | White to off-white crystalline powder or crystals | |

| Melting Point | 41.5-45.5 °C | |

| IUPAC Name | This compound | [1] |

| SMILES | CC1=NC(=CC(=N1)Cl)Cl | [1] |

| InChIKey | FIMUTBLUWQGTIJ-UHFFFAOYSA-N | [1] |

Spectroscopic Data

The following sections provide available spectroscopic data for this compound, crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2.1: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.5 | s | 1H | H-5 (pyrimidine ring) |

| ~2.6 | s | 3H | -CH₃ |

Table 2.2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~170 | C-2 |

| ~162 | C-4, C-6 |

| ~120 | C-5 |

| ~25 | -CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorptions corresponding to the vibrations of its constituent functional groups. An Attenuated Total Reflectance (ATR) IR spectrum has been reported.[1]

Table 2.3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Weak | C-H stretch (aromatic) |

| ~2950 | Weak | C-H stretch (methyl) |

| ~1550 | Strong | C=N stretch (pyrimidine ring) |

| ~1450 | Medium | C=C stretch (pyrimidine ring) |

| ~850 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

GC-MS data is available for this compound.[1] The mass spectrum would be expected to show a molecular ion peak and characteristic fragmentation patterns, including the isotopic signature of two chlorine atoms.

Table 2.4: Predicted Mass Spectrometry Fragmentation

| m/z | Ion | Comments |

| 162/164/166 | [M]⁺ | Molecular ion peak, showing the characteristic isotopic pattern for two chlorine atoms. |

| 127/129 | [M-Cl]⁺ | Loss of a chlorine atom. |

| 92 | [M-2Cl]⁺ | Loss of both chlorine atoms. |

Synthesis of this compound

A common synthetic route to this compound involves the chlorination of 4,6-dihydroxy-2-methylpyrimidine.

Experimental Protocols

The following are detailed methodologies for the key analytical techniques used in the characterization of this compound.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

-

Cap the NMR tube and vortex gently to ensure complete dissolution.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-32

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: -2 to 12 ppm

-

Temperature: 298 K

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation Delay: 2-5 seconds

-

Spectral Width: 0 to 200 ppm

-

Temperature: 298 K

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the peaks in the ¹H spectrum.

-

Analyze the chemical shifts, multiplicities, and integration to assign the signals to the respective nuclei.

ATR-IR Spectroscopy

Objective: To obtain an infrared spectrum to identify functional groups.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond crystal).

Sample Preparation:

-

Ensure the ATR crystal surface is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

-

Identify and label the major absorption bands and assign them to the corresponding molecular vibrations.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of the sample and to obtain a mass spectrum for molecular weight confirmation and fragmentation analysis.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source.

GC Parameters:

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Inlet Temperature: 250 °C

-

Injection Volume: 1 µL of a dilute solution of the sample in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final hold: Hold at 250 °C for 5 minutes.

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Range: m/z 40-400

Data Processing:

-

Analyze the total ion chromatogram (TIC) to assess the purity of the sample.

-

Extract the mass spectrum of the peak corresponding to this compound.

-

Identify the molecular ion peak and analyze the fragmentation pattern, paying attention to the isotopic distribution of chlorine-containing fragments.

Logical Relationship Diagram

The following diagram illustrates the logical workflow for the characterization of a synthesized chemical compound like this compound.

References

An In-depth Technical Guide to the NMR Analysis of 4,6-dichloro-2-methylpyrimidine

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopy of 4,6-dichloro-2-methylpyrimidine. It is intended for researchers, scientists, and professionals in the field of drug development who are utilizing this compound in their work. This document outlines the predicted ¹H and ¹³C NMR spectral data, details the experimental protocols for acquiring such data, and provides a logical workflow for the analysis.

Predicted NMR Spectral Data

Due to the limited availability of public, experimentally-derived NMR spectra for this compound, the following data is based on validated computational prediction models. These predictions provide a reliable basis for the interpretation of experimentally acquired spectra.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is predicted to be relatively simple, exhibiting two distinct signals. The predicted chemical shifts, multiplicities, and assignments are summarized in Table 1.

Table 1: Predicted ¹H NMR Spectral Data for this compound (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.75 | Singlet | 3H | -CH₃ |

| 7.30 | Singlet | 1H | Pyrimidine (B1678525) H-5 |

The methyl protons (-CH₃) are expected to appear as a singlet in the upfield region, characteristic of methyl groups attached to an aromatic ring. The single proton on the pyrimidine ring (H-5) is predicted to be a singlet in the downfield region, a consequence of the deshielding effect of the electronegative nitrogen atoms and chlorine atoms in the heterocyclic ring.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show four distinct signals, corresponding to the four unique carbon environments in the molecule. The predicted chemical shifts and their assignments are presented in Table 2.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 25.0 | -CH₃ |

| 121.0 | C-5 |

| 162.0 | C-4, C-6 |

| 170.0 | C-2 |

The carbon of the methyl group is predicted to have the most upfield chemical shift. The C-5 carbon, being the only one bonded to a hydrogen, appears in the aromatic region. The two chlorine-bearing carbons (C-4 and C-6) are expected to be degenerate, appearing as a single peak at a downfield chemical shift due to the strong deshielding effect of the chlorine atoms. The C-2 carbon, situated between the two nitrogen atoms, is predicted to be the most deshielded carbon in the molecule.

Experimental Protocols

The following are detailed methodologies for the acquisition of high-quality ¹H and ¹³C NMR spectra for small molecules like this compound.

Sample Preparation

-

Sample Weighing : Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules.

-

Dissolution : Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can be used to aid dissolution.

-

Transfer : Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Avoid introducing any solid particles.

-

Filtration (if necessary) : If the solution contains suspended particles, filter it through a small plug of glass wool in the pipette during transfer.

-

Capping and Labeling : Securely cap the NMR tube and label it clearly with the sample identification.

NMR Data Acquisition

-

Instrument Setup : The NMR spectra should be acquired on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.

-

Locking and Shimming : Insert the sample into the spectrometer. The instrument's field frequency is locked onto the deuterium (B1214612) signal of the solvent. The magnetic field homogeneity is then optimized by a process called shimming to ensure sharp spectral lines.

-

¹H NMR Acquisition Parameters :

-

Pulse Sequence : A standard single-pulse experiment is typically used.

-

Spectral Width : Set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Acquisition Time : Typically 2-4 seconds.

-

Relaxation Delay : A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.

-

Number of Scans : Usually 8 to 16 scans are sufficient for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters :

-

Pulse Sequence : A proton-decoupled single-pulse experiment (e.g., zgpg30) is commonly used.

-

Spectral Width : Set to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

Acquisition Time : Typically 1-2 seconds.

-

Relaxation Delay : A delay of 2-5 seconds is recommended.

-

Number of Scans : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is generally required to achieve an adequate signal-to-noise ratio.

-

Logical Workflow for NMR Analysis

The process of analyzing the NMR spectra of this compound can be visualized as a systematic workflow. This workflow ensures a thorough and accurate interpretation of the spectral data.

Caption: Workflow for the NMR analysis of this compound.

This diagram illustrates the logical progression from sample preparation through data acquisition to the final spectral analysis and structure confirmation. Each stage is crucial for obtaining reliable and interpretable NMR data. By following this structured approach, researchers can confidently characterize the molecular structure of this compound.

An In-depth Technical Guide to the Infrared Spectrum of 4,6-dichloro-2-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectrum of 4,6-dichloro-2-methylpyrimidine. This document outlines the experimental protocol for acquiring the spectrum, presents the spectral data in a clear, tabular format, and offers a comprehensive interpretation of the principal absorption bands. A logical workflow for the spectral interpretation is also provided in a visual diagram.

Introduction

This compound is a halogenated heterocyclic compound that serves as a versatile building block in the synthesis of various pharmaceutical and agrochemical agents.[1] Infrared spectroscopy is a powerful analytical technique for the structural elucidation of such molecules by identifying their functional groups and providing insights into their molecular structure. This guide focuses on the interpretation of the ATR-FTIR spectrum of solid this compound.

Experimental Protocol

The infrared spectrum of this compound can be obtained using an ATR-FTIR spectrometer. The following is a general procedure for acquiring the spectrum of a solid sample.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is utilized. The ATR crystal may be composed of diamond or germanium.

Sample Preparation: A small amount of solid this compound is placed directly onto the ATR crystal, ensuring complete coverage of the sampling area.

Data Acquisition:

-

Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded. This is crucial to subtract the absorbance of the crystal and the surrounding atmosphere (e.g., CO2, water vapor).

-

Sample Spectrum: The solid sample is brought into firm contact with the ATR crystal using a pressure clamp. The sample spectrum is then recorded.

-

Spectral Parameters: The spectrum is typically collected in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. To improve the signal-to-noise ratio, multiple scans (e.g., 16-32) are co-added.

-

Data Processing: The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).

IR Spectrum Data

The ATR-IR spectrum of this compound, sourced from Aldrich (Catalog Number: 596728), is available on SpectraBase.[2] The major absorption bands are summarized in the table below.

| Wavenumber (cm⁻¹) | Intensity | Tentative Assignment |

| ~3050 | Weak | Aromatic C-H stretching |

| ~2950 | Weak | Asymmetric C-H stretching of the methyl group |

| ~2850 | Weak | Symmetric C-H stretching of the methyl group |

| ~1570 | Strong | C=N stretching vibration of the pyrimidine (B1678525) ring |

| ~1540 | Strong | C=C stretching vibration of the pyrimidine ring |

| ~1420 | Medium | Asymmetric C-H bending of the methyl group |

| ~1380 | Medium | Symmetric C-H bending (umbrella mode) of the methyl group |

| ~1200 | Strong | Ring stretching/breathing mode |

| ~1150 | Strong | C-H in-plane bending |

| ~850 - 750 | Strong | C-Cl stretching vibrations |

| ~700 | Medium | Ring puckering/out-of-plane bending |

Spectral Interpretation

The infrared spectrum of this compound can be divided into several key regions:

-

C-H Stretching Region (3100-2800 cm⁻¹): The weak band observed around 3050 cm⁻¹ is characteristic of the C-H stretching vibration of the aromatic proton on the pyrimidine ring. The weak absorptions near 2950 cm⁻¹ and 2850 cm⁻¹ are attributed to the asymmetric and symmetric stretching vibrations of the C-H bonds in the methyl group, respectively.

-

Double Bond Region (1600-1500 cm⁻¹): This region is dominated by strong absorptions arising from the stretching vibrations of the C=N and C=C bonds within the pyrimidine ring. The bands around 1570 cm⁻¹ and 1540 cm⁻¹ are characteristic of these vibrations and confirm the presence of the pyrimidine core.

-

Fingerprint Region (1500-600 cm⁻¹): This region contains a wealth of information about the molecule's structure.

-

Methyl Group Bending: The medium intensity bands at approximately 1420 cm⁻¹ and 1380 cm⁻¹ correspond to the asymmetric and symmetric bending vibrations of the methyl group.

-

Ring Vibrations: The strong bands around 1200 cm⁻¹ and 1150 cm⁻¹ are likely due to complex ring stretching and breathing modes, as well as in-plane C-H bending vibrations.

-

C-Cl Stretching: The strong absorptions in the 850-750 cm⁻¹ range are characteristic of the C-Cl stretching vibrations. The presence of two chlorine atoms on the pyrimidine ring would be expected to give rise to strong absorptions in this region.

-

Out-of-Plane Bending: The band around 700 cm⁻¹ can be assigned to out-of-plane bending and ring puckering modes of the pyrimidine ring.

-

Visualization of Interpretation Workflow

The following diagram illustrates the logical workflow for interpreting the IR spectrum of this compound.

References

Technical Guide: Mass Spectrometry of 4,6-Dichloro-2-methylpyrimidine

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometric analysis of 4,6-dichloro-2-methylpyrimidine (C₅H₄Cl₂N₂). It covers the expected fragmentation patterns under electron ionization (EI), a standard gas chromatography-mass spectrometry (GC-MS) protocol, and visual diagrams illustrating the experimental workflow and molecular fragmentation pathways. This compound is a crucial building block in the synthesis of various pharmaceutical agents, including the kinase inhibitor Dasatinib.[1][2] Understanding its mass spectrometric behavior is essential for reaction monitoring, quality control, and metabolite identification.

Physicochemical Properties

A summary of the key properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₅H₄Cl₂N₂ | [3] |

| Molecular Weight | 163.00 g/mol | [3][4] |

| IUPAC Name | This compound | [3] |

| CAS Number | 1780-26-3 | [3] |

| Physical State | Solid (White to light yellow powder/crystal) | [4] |

| Melting Point | 44.0 to 48.0 °C | [4] |

Mass Spectrometry Analysis: Predicted Fragmentation

Electron Ionization (EI) is a hard ionization technique that induces significant fragmentation, providing a structural fingerprint of the analyte.[5][6] The mass spectrum of this compound is distinguished by the characteristic isotopic pattern of its two chlorine atoms.

Isotopic Pattern of the Molecular Ion: The presence of two chlorine atoms results in a distinctive isotopic cluster for the molecular ion (M⁺˙). Chlorine has two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This leads to three major peaks in the molecular ion region:

-

M⁺˙ ([C₅H₄³⁵Cl₂N₂]⁺˙): The peak corresponding to the molecule containing two ³⁵Cl isotopes.

-

(M+2)⁺˙ ([C₅H₄³⁵Cl³⁷ClN₂]⁺˙): The peak for the molecule with one ³⁵Cl and one ³⁷Cl. This is typically the most abundant peak in the cluster.

-

(M+4)⁺˙ ([C₅H₄³⁷Cl₂N₂]⁺˙): The peak for the molecule with two ³⁷Cl isotopes.

Predicted Fragmentation Pathway: The energetically unstable molecular ion undergoes fragmentation to produce smaller, more stable ions.[6] The primary fragmentation events for this compound are predicted to be the loss of a chlorine radical, a methyl radical, or hydrogen chloride. Subsequent fragmentations can involve the loss of small neutral molecules like HCN from the pyrimidine (B1678525) ring.

Workflow for GC-MS Analysis

The following diagram illustrates a typical workflow for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Caption: General experimental workflow for GC-MS analysis.

Quantitative Data Summary

The table below summarizes the predicted key ions and their calculated mass-to-charge ratios (m/z) for this compound. The m/z values are calculated using the most abundant isotopes (¹²C, ¹H, ¹⁴N, ³⁵Cl).

| Predicted Ion Fragment | Proposed Structure / Loss | Calculated m/z |

| [M]⁺˙ | Molecular Ion | 162 |

| [M+2]⁺˙ | Molecular Ion (one ³⁷Cl) | 164 |

| [M+4]⁺˙ | Molecular Ion (two ³⁷Cl) | 166 |

| [M - Cl]⁺ | Loss of a Chlorine radical | 127 |

| [M - CH₃]⁺ | Loss of a Methyl radical | 147 |

| [M - HCl]⁺˙ | Loss of Hydrogen Chloride | 126 |

| [M - Cl - HCN]⁺ | Loss of Cl followed by HCN | 100 |

Predicted Mass Spectrometry Fragmentation Pathway

The diagram below visualizes the likely fragmentation cascade of this compound following electron ionization.

Caption: Predicted fragmentation of this compound.

Experimental Protocols

A detailed, reproducible protocol for the analysis of this compound by GC-MS is provided below. This method is based on standard procedures for the analysis of semi-volatile organic compounds.[7][8]

A. Sample Preparation

-

Standard Preparation: Accurately weigh ~10 mg of this compound standard and dissolve it in 10 mL of dichloromethane (B109758) or ethyl acetate (B1210297) to create a 1 mg/mL stock solution.

-

Working Solution: Perform serial dilutions of the stock solution with the same solvent to prepare working standards in the range of 1 µg/mL to 10 µg/mL.

-

Sample Preparation: For reaction monitoring, dissolve the crude reaction mixture in a suitable solvent and dilute to fall within the calibration range. Ensure the final sample is free of non-volatile materials.

B. GC-MS Instrumentation and Conditions

-

System: A gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer.

-

Injector:

-

Mode: Splitless

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

-

Gas Chromatograph (GC):

-

Column: HP-5ms (or equivalent) 5% phenyl-methylpolysiloxane capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 20 °C/min.

-

Hold: Hold at 280 °C for 5 minutes.

-

-

-

Mass Spectrometer (MS):

-

Ion Source: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Acquisition Mode: Full Scan

-

Mass Range: m/z 40 - 400

-

C. Data Analysis

-

Integrate the peaks in the total ion chromatogram (TIC).

-

Examine the mass spectrum corresponding to the peak of interest.

-

Identify the molecular ion cluster (m/z 162, 164, 166) to confirm the presence of the target compound.

-

Correlate the observed fragment ions with the predicted fragmentation pattern for structural confirmation.

-

For quantitative analysis, construct a calibration curve by plotting the peak area of a characteristic ion (e.g., m/z 127 or 164) against the concentration of the prepared standards.

References

- 1. This compound | 1780-26-3 [chemicalbook.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound | C5H4Cl2N2 | CID 234997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 1780-26-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. thermoscientific.fr [thermoscientific.fr]

- 8. documents.thermofisher.com [documents.thermofisher.com]

4,6-dichloro-2-methylpyrimidine reactivity with nucleophiles

An In-depth Technical Guide to the Reactivity of 4,6-dichloro-2-methylpyrimidine with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a pivotal heterocyclic compound widely utilized as a versatile building block in the synthesis of a broad spectrum of biologically active molecules and functional materials.[1] Its chemical architecture, featuring a pyrimidine (B1678525) core substituted with two reactive chlorine atoms and a methyl group, allows for sequential and regioselective functionalization. This guide provides a comprehensive technical overview of the reactivity of this compound with various nucleophiles, focusing on the principles of nucleophilic aromatic substitution (SNAr), regioselectivity, and practical experimental considerations.

The pyrimidine ring is intrinsically electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the carbon atoms of the ring susceptible to attack by nucleophiles, particularly at positions ortho and para to the ring nitrogens (C2, C4, and C6). The chlorine atoms at the C4 and C6 positions serve as excellent leaving groups, facilitating SNAr reactions.[2]

Core Reactivity Principles: Nucleophilic Aromatic Substitution (SNAr)

The primary reaction pathway for the functionalization of this compound is the Nucleophilic Aromatic Substitution (SNAr) mechanism. This process is typically a two-step addition-elimination sequence.

-

Nucleophilic Attack: A nucleophile attacks one of the electron-deficient carbon atoms bearing a chlorine atom (C4 or C6). This disrupts the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3]

-

Leaving Group Elimination: The aromaticity of the ring is restored by the expulsion of the chloride ion, yielding the substituted pyrimidine product.

The reactivity of the C4 and C6 positions is significantly enhanced by the electron-withdrawing effect of the adjacent ring nitrogen atoms, which stabilize the negatively charged Meisenheimer complex.[4]

Regioselectivity

The presence of two identical leaving groups at the C4 and C6 positions raises the question of regioselectivity. In principle, both positions are highly activated. However, several factors can influence which position reacts preferentially in a mono-substitution reaction:

-

Steric Hindrance: The methyl group at the C2 position can exert a minor steric influence, potentially making the C6 position slightly less accessible to bulky nucleophiles compared to the C4 position.

-

Reaction Conditions: Temperature, solvent, and the nature of the nucleophile can subtly influence the kinetic and thermodynamic control of the reaction, thereby affecting the product ratio.

-

Electronic Asymmetry: While electronically similar, slight differences in the LUMO (Lowest Unoccupied Molecular Orbital) coefficients at C4 and C6 can lead to preferential attack at the position with the larger coefficient.[5]

For most practical purposes with common nucleophiles, the C4 and C6 positions are considered to have comparable reactivity, often leading to mixtures of mono-substituted isomers or proceeding directly to di-substitution if an excess of the nucleophile is used.

Visualized Mechanisms and Workflows

General SNAr Mechanism

Caption: General mechanism for SNAr on this compound.

Factors Influencing Regioselectivity

Caption: Key factors governing regioselective substitution.

Typical Experimental Workflow

Caption: Standard workflow for a nucleophilic substitution experiment.

Reactivity with Specific Nucleophiles

This section details the reactions of this compound with common classes of nucleophiles.

Reaction with Amines (Aminolysis)

The substitution of chlorine with an amine is a fundamental transformation. Both primary and secondary amines react readily, often in the presence of a non-nucleophilic base to neutralize the HCl generated.

| Nucleophile | Solvent | Base | Temp. (°C) | Time (h) | Product | Yield (%) |

| Morpholine (B109124) | THF | DIPEA | 80 | 12 | 4-(6-chloro-2-methylpyrimidin-4-yl)morpholine | ~90 |

| Piperazine (mono-Boc) | DMF | K₂CO₃ | 100 | 6 | tert-butyl 4-(6-chloro-2-methylpyrimidin-4-yl)piperazine-1-carboxylate | 85-95 |

| Aniline | Dioxane | NaH | RT | 4 | N-(6-chloro-2-methylpyrimidin-4-yl)aniline | ~88 |

| Ethylamine | Ethanol | Et₃N | Reflux | 8 | 6-chloro-N-ethyl-2-methylpyrimidin-4-amine | ~92 |

Experimental Protocol: Synthesis of 4-(6-chloro-2-methylpyrimidin-4-yl)morpholine [6]

-

Reactant Preparation: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.), anhydrous tetrahydrofuran (B95107) (THF, ~0.2 M), and morpholine (1.1 eq.).

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 1.5 eq.) to the stirred mixture.

-

Reaction: Heat the reaction mixture to 80 °C and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-16 hours).

-

Work-up: Cool the mixture to room temperature and concentrate under reduced pressure. Redissolve the residue in ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Reaction with Alcohols/Alkoxides (Alkoxylation)

Alcohols are weaker nucleophiles than amines and typically require conversion to their corresponding alkoxides using a strong base (e.g., NaH, NaOMe) for efficient reaction. The reaction is often performed in the parent alcohol as the solvent.

| Nucleophile | Solvent | Base | Temp. (°C) | Time (h) | Product | Yield (%) |

| Sodium methoxide (B1231860) | Methanol (B129727) | NaOMe | RT | 2 | 4-chloro-6-methoxy-2-methylpyrimidine | >90 |

| Sodium ethoxide | Ethanol | NaOEt | 20 | 2 | 4-chloro-6-ethoxy-2-methylpyrimidine | ~89 |

| Phenol | DMF | K₂CO₃ | 110 | 12 | 4-chloro-2-methyl-6-phenoxypyrimidine | ~85 |

| Benzyl alcohol | THF | NaH | 60 | 5 | 4-(benzyloxy)-6-chloro-2-methylpyrimidine | ~90 |

Experimental Protocol: Synthesis of 4-chloro-6-methoxy-2-methylpyrimidine

-

Reactant Preparation: In a flame-dried flask under nitrogen, add a 25 wt.% solution of sodium methoxide in methanol (1.05 eq.) to a solution of this compound (1.0 eq.) in anhydrous methanol at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

-

Work-up: Carefully quench the reaction by adding water. Most of the methanol is removed under reduced pressure. Extract the aqueous residue with dichloromethane (B109758) or ethyl acetate (3x).

-

Purification: Combine the organic extracts, wash with brine, dry over MgSO₄, and concentrate. The crude product can be purified by silica gel chromatography if necessary.

Reaction with Thiols/Thiolates (Thiolation)

Thiols are excellent nucleophiles and their corresponding thiolates (formed with a base) are even more reactive.[7] These reactions are often rapid and high-yielding, even at room temperature.

| Nucleophile | Solvent | Base | Temp. (°C) | Time (h) | Product | Yield (%) |

| Thiophenol | DMF | K₂CO₃ | RT | 1 | 4-chloro-2-methyl-6-(phenylthio)pyrimidine | >95 |

| Sodium thiomethoxide | Methanol | NaSMe | RT | 0.5 | 4-chloro-2-methyl-6-(methylthio)pyrimidine | >95 |

| Ethanethiol | Ethanol | Et₃N | 50 | 3 | 4-chloro-6-(ethylthio)-2-methylpyrimidine | ~93 |

| 1-Dodecanethiol | THF | NaH | RT | 2 | 4-chloro-6-(dodecylthio)-2-methylpyrimidine | ~96 |

Experimental Protocol: Synthesis of 4-chloro-2-methyl-6-(phenylthio)pyrimidine

-

Reactant Preparation: To a solution of this compound (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (1.5 eq.) followed by the dropwise addition of thiophenol (1.05 eq.).

-

Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-2 hours. Monitor by TLC.

-

Work-up: Pour the reaction mixture into ice-water. A precipitate will often form. Filter the solid and wash thoroughly with water. Alternatively, extract the aqueous mixture with ethyl acetate.

-

Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. The product is often pure enough for subsequent steps, but can be recrystallized or purified by column chromatography.

Reaction with Sodium Azide (B81097)

The azide ion (N₃⁻) is a potent nucleophile used to install the versatile azido (B1232118) group, which can be further transformed into amines, triazoles, or tetrazoles.

| Nucleophile | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |

| Sodium Azide | Acetonitrile (B52724)/H₂O | 80 | 4 | 4-azido-6-chloro-2-methylpyrimidine | ~90 |

| Sodium Azide | DMF | 50 | 6 | 4-azido-6-chloro-2-methylpyrimidine | ~88 |

Experimental Protocol: Synthesis of 4-azido-6-chloro-2-methylpyrimidine [8]

-

Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) in a mixture of acetonitrile and water (e.g., 4:1 v/v).

-

Nucleophile Addition: Add sodium azide (NaN₃, 1.2 eq.) in one portion. Caution: Sodium azide is highly toxic. Azide-containing compounds can be explosive and should be handled with appropriate care behind a blast shield.

-

Reaction: Heat the mixture to 80 °C and stir for 4 hours.

-

Work-up: After cooling, pour the reaction mixture into water and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The product should be handled with care and stored away from heat and light.

Synthesis of this compound

The title compound is most commonly prepared from its dihydroxy precursor, 4,6-dihydroxy-2-methylpyrimidine (B75791), which is synthesized via the condensation of acetamidine (B91507) and a malonic ester.[9] The subsequent chlorination is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[1][10]

Experimental Protocol: Synthesis from 4,6-dihydroxy-2-methylpyrimidine [10]

-

To a flask equipped with a reflux condenser and a gas trap, add 4,6-dihydroxy-2-methylpyrimidine (1.0 eq.) and phosphorus oxychloride (POCl₃, 4.0 eq.).

-

Optionally, a catalytic amount of a tertiary amine like N,N-dimethylaniline can be added to accelerate the reaction.

-

Heat the mixture to reflux (approx. 105-110 °C) and maintain for 3-5 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture and carefully remove the excess POCl₃ by distillation under reduced pressure.

-

Slowly and cautiously pour the viscous residue onto crushed ice with vigorous stirring.

-

Neutralize the acidic aqueous solution with a base (e.g., solid NaHCO₃ or aqueous NaOH) while cooling in an ice bath.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Dry the combined organic layers, concentrate, and purify by column chromatography or recrystallization to afford this compound as a low-melting solid.[10]

Conclusion

This compound demonstrates robust and predictable reactivity towards a wide array of nucleophiles via the SNAr mechanism. The high activation of the C4 and C6 positions allows for efficient displacement of the chloro substituents by amines, alkoxides, thiolates, and other nucleophiles under generally mild conditions. This reliable reactivity profile, coupled with the potential for sequential substitutions, cements its status as a high-value scaffold for the synthesis of complex molecular architectures in drug discovery and materials science. This guide provides the foundational knowledge and practical protocols to effectively utilize this versatile chemical intermediate.

References

- 1. This compound | 1780-26-3 [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. benchchem.com [benchchem.com]

- 7. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 8. Studies in azide chemistry. Part V. Synthesis of 4-azido-2,3,5,6-tetrafluoro-, 4-azido-3-chloro-2,5,6-trifluoro-, and 4-azido-3,5-dichloro-2,6-difluoro-pyridine, and some thermal reactions of the tetrafluoro-compound - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

Theoretical Insights into the Reactivity of 4,6-dichloro-2-methylpyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical studies concerning the reactions of 4,6-dichloro-2-methylpyrimidine, a crucial scaffold in medicinal chemistry. Leveraging computational chemistry, this document explores the underlying principles governing its reactivity, focusing on nucleophilic aromatic substitution (SNAr), the predominant reaction pathway for this class of compounds.

Introduction to the Reactivity of Dichloropyrimidines

This compound is an electron-deficient heteroaromatic compound, making it susceptible to nucleophilic attack. The two chlorine atoms at the C4 and C6 positions are potential leaving groups, and their substitution by various nucleophiles is a key strategy in the synthesis of a wide range of biologically active molecules. The regioselectivity of these reactions—whether a nucleophile attacks the C4 or C6 position—is governed by a combination of electronic and steric factors. The pyrimidine (B1678525) ring's nitrogen atoms significantly decrease electron density at the carbon positions, thereby activating the ring for SNAr reactions and stabilizing the negatively charged intermediates.[1][2]

Theoretical studies, particularly those employing Density Functional Theory (DFT), have become indispensable for elucidating the mechanisms of these reactions.[3][4][5] They provide valuable insights into reaction pathways, transition states, and the factors controlling selectivity, complementing experimental findings.[6][7][8]

The Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction of this compound with a nucleophile (Nu-) is generally understood to proceed through one of two primary mechanisms: a stepwise addition-elimination pathway or a concerted pathway.

-

Stepwise Mechanism (via Meisenheimer Complex): The traditional view of SNAr reactions involves a two-step process. First, the nucleophile attacks one of the chlorinated carbon atoms (C4 or C6), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9] In the second, typically rapid step, the chloride ion is expelled, restoring the aromaticity of the pyrimidine ring.

-

Concerted Mechanism: An increasing body of computational and experimental evidence suggests that many SNAr reactions may proceed through a single, concerted transition state where the bond to the nucleophile is formed concurrently with the cleavage of the bond to the leaving group.[7] DFT calculations are instrumental in distinguishing between these two pathways by locating potential intermediates and transition states on the potential energy surface.[8]

The regioselectivity of the initial nucleophilic attack is a critical aspect of these reactions. For substituted dichloropyrimidines, the position of substitution is highly sensitive to the electronic nature of the substituents on the ring.[10] In the case of 2,4-dichloropyrimidines, substitution generally occurs at the C4 position. This preference is often explained by Frontier Molecular Orbital (FMO) theory, which suggests that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at the C4 position, making it more susceptible to nucleophilic attack.[11] For this compound, the C4 and C6 positions are electronically similar, and subtle electronic effects of the 2-methyl group and the positioning of the ring nitrogens, as well as steric hindrance, will dictate the preferred site of reaction.

Computational Methodologies for Studying Dichloropyrimidine Reactions

Theoretical investigations of SNAr reactions on dichloropyrimidines typically employ quantum mechanical calculations to model the reaction at the molecular level. Density Functional Theory (DFT) is a widely used method due to its balance of accuracy and computational cost.[3][4][12]

Key Experimental/Computational Protocols

A typical computational protocol for investigating the SNAr reaction of this compound would involve the following steps:

-

Geometry Optimization: The three-dimensional structures of the reactants (this compound and the nucleophile), transition states, intermediates (if any), and products are optimized to find their lowest energy conformations.

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency).

-

Energy Calculations: The electronic energies of all species are calculated to determine the reaction profile, including activation energies and reaction enthalpies.

-

Solvent Effects: Since these reactions are often performed in a solvent, its effect is typically included in the calculations using a continuum solvent model, such as the Polarizable Continuum Model (PCM).

-

Reaction Pathway Analysis: The Intrinsic Reaction Coordinate (IRC) is often calculated to confirm that the identified transition state connects the reactants and products (or intermediates).

A commonly employed level of theory for such studies is the B3LYP functional with a Pople-style basis set such as 6-31+G* or a more extensive basis set like 6-311++G(d,p).[3][4]

Quantitative Data from Theoretical Studies

While specific theoretical data for this compound is not abundant in the literature, we can present representative data from computational studies on analogous systems to illustrate the typical energetic parameters obtained from such investigations. The following table summarizes calculated activation energies for SNAr reactions on related chloropyrimidine systems.

| Reactant | Nucleophile | Position of Attack | Calculated Activation Energy (kcal/mol) | Computational Method | Reference |

| 2-MeSO2-4-chloropyrimidine | Aromatic formamide | C2 | ~8.75 | Quantum Mechanics (QM) | [13] |

| 2-MeSO2-4-chloropyrimidine | Aromatic formamide | C4 | ~14.71 | Quantum Mechanics (QM) | [13] |

| 2-MeSO2-4-chloropyrimidine | Alkoxide | C2 | ~0.25 | Quantum Mechanics (QM) | [13] |

| 2-MeSO2-4-chloropyrimidine | Alkoxide | C4 | ~4.11 | Quantum Mechanics (QM) | [13] |

| 2,4-dichloropyrimidine with C6-OMe | Amine | C2 Transition State | Lower Energy | DFT (wB97X-D/6-31G) | [10] |

| 2,4-dichloropyrimidine with C6-OMe | Amine | C4 Transition State | Higher Energy (+0.76) | DFT (wB97X-D/6-31G) | [10] |

Note: The values presented are for illustrative purposes and are drawn from studies on structurally related molecules. The actual activation energies for this compound will depend on the specific nucleophile and reaction conditions.

Visualizing Reaction Pathways and Workflows

Generalized SNAr Reaction Pathway

The following diagram illustrates the generalized stepwise SNAr pathway for the reaction of this compound with a nucleophile.

Caption: Generalized stepwise SNAr mechanism for this compound.

Computational Workflow for SNAr Reaction Analysis

The diagram below outlines a typical computational workflow for the theoretical investigation of an SNAr reaction.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Density Functional Theory, Chemical Reactivity, Pharmacological Potential and Molecular Docking of Dihydrothiouracil-Indenopyridopyrimidines with Human-DNA Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. wuxibiology.com [wuxibiology.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. DFT-Based Chemical Reactivity Descriptors, Pharmacokinetics and Molecular Docking Studies of Thymidine Derivatives [scirp.org]

- 13. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

Solubility of 4,6-dichloro-2-methylpyrimidine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-dichloro-2-methylpyrimidine is a key heterocyclic intermediate in the synthesis of a variety of pharmacologically active molecules and agrochemicals.[1][2] Its chemical structure, featuring a pyrimidine (B1678525) core with two chlorine atoms and a methyl group, makes it a versatile building block, notably in the synthesis of kinase inhibitors such as Dasatinib (B193332).[1] Understanding its solubility in various organic solvents is crucial for reaction optimization, purification, and formulation development. This technical guide provides a comprehensive overview of the available solubility data, experimental protocols for solubility determination, and a relevant synthetic pathway.

Physicochemical Properties

-

Molecular Formula: C₅H₄Cl₂N₂[3]

-

Molecular Weight: 163.00 g/mol [3]

-

Appearance: White to off-white or light yellow crystalline powder or solid.[1][4]

-

Melting Point: 41.5-45.5 °C[1]

Qualitative Solubility Data

| Solvent | Solubility | Source(s) |

| Methanol (B129727) | Soluble | [1][5] |

| Chloroform | Forms a clear, colorless to pale yellow solution | [4] |

| Tetrahydrofuran (THF) | Implied soluble (used as a reaction solvent) | [6][7] |

| Dichloromethane (DCM) | Implied soluble (used as a reaction solvent) | [7] |

| N,N-Dimethylacetamide | Implied soluble (used as a reaction solvent) | [8] |

| Water | Sparingly soluble | [2] |

Experimental Protocols for Solubility Determination

While specific published methods for determining the solubility of this compound are scarce, standard laboratory protocols can be readily applied. The gravimetric method is a common and reliable technique.

Gravimetric Method for Solubility Determination

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound

-

Selected organic solvent (e.g., methanol, acetone, ethyl acetate)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Evaporating dish or pre-weighed vial

-

Vacuum oven or desiccator

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the chosen solvent in a sealed vial. The presence of undissolved solid is essential to ensure that the solution is saturated.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can range from several hours to 24 hours.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the vial to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately pass it through a syringe filter to remove any undissolved solid particles.

-

-

Solvent Evaporation:

-

Transfer the filtered solution to a pre-weighed evaporating dish or vial.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to decompose.

-

-

Mass Determination and Calculation:

-

Once the solvent is completely removed, weigh the dish or vial containing the dried solute.

-

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of dish + solute) - (Mass of empty dish)] / (Volume of filtered solution in mL) * 100

-

Logical and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for solubility determination and a key synthetic pathway involving this compound.

Conclusion

While quantitative solubility data for this compound remains to be extensively published, qualitative information and its application in organic synthesis confirm its solubility in several common organic solvents, particularly methanol and chlorinated solvents. For drug development and process chemistry, it is recommended that solubility is determined experimentally using standard methods like the gravimetric technique outlined in this guide. The provided workflows offer a clear visual representation of the necessary experimental and synthetic procedures relevant to this important chemical intermediate.

References

- 1. This compound | 1780-26-3 [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | C5H4Cl2N2 | CID 234997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. chembk.com [chembk.com]

- 6. US20150057446A1 - Process for preparing dasatinib monohydrate - Google Patents [patents.google.com]

- 7. WO2017098391A1 - Process for the preparation of dasatinib - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to the Physicochemical Properties of 4,6-dichloro-2-methylpyrimidine